![molecular formula C26H21Cl2N3O4S B297600 N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide, also known as BDCRB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides and has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in the pH of cancer cells, resulting in apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibiting the expression of various genes involved in cancer cell proliferation. N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide in lab experiments include its potential as an anticancer agent and its ability to inhibit the growth of cancer cells. However, the limitations of using N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide. One potential direction is the development of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide analogs with improved efficacy and safety profiles. Another direction is the investigation of the potential use of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide in combination with other anticancer agents. Additionally, further research is needed to determine the potential use of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide in the treatment of other diseases, such as osteoporosis and glaucoma.
In conclusion, N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide is a synthetic compound that has been found to have potential applications in various fields of scientific research, particularly as an anticancer agent. Its mechanism of action involves the inhibition of the enzyme CAIX, which is overexpressed in various cancer cells. While N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has several advantages for lab experiments, further research is needed to determine its safety and efficacy.
Synthesemethoden
The synthesis of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-N-(2-hydroxyethyl)benzamide, followed by the reaction of the resulting compound with 2-hydrazinyl-2-oxoacetic acid. The final product is obtained after the reaction of the intermediate compound with 2-(2-formylphenyl)benzothiazole.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has been widely used in scientific research as a potential anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Eigenschaften
Produktname |
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide |
---|---|
Molekularformel |
C26H21Cl2N3O4S |
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H21Cl2N3O4S/c27-20-11-12-23(28)25(14-20)36(34,35)31(16-18-6-2-1-3-7-18)17-26(33)30-29-15-22-21-9-5-4-8-19(21)10-13-24(22)32/h1-15,29H,16-17H2,(H,30,33)/b22-15- |
InChI-Schlüssel |
GTSDRMNVJOZARN-JCMHNJIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN/C=C/2\C(=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NNC=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(=O)NNC=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.